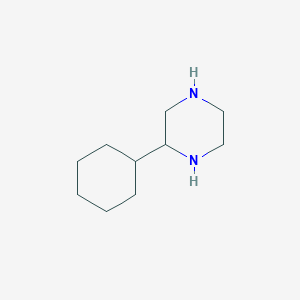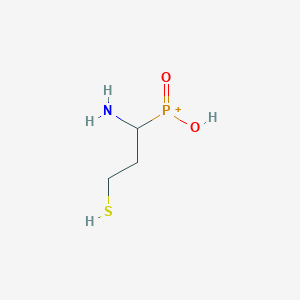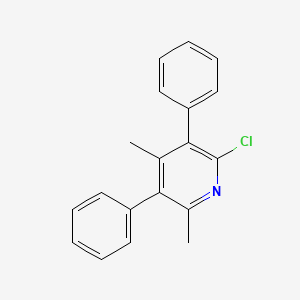
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine is an organic compound with the molecular formula C19H16ClN It is a derivative of pyridine, characterized by the presence of two methyl groups and two phenyl groups attached to the pyridine ring, along with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3,5-diphenylpyridine typically involves the reaction of 2-chloro-4,6-dimethylpyridine with phenyl-containing reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki-Miyaura coupling.
Nucleophiles: For substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated
Eigenschaften
CAS-Nummer |
101868-36-4 |
|---|---|
Molekularformel |
C19H16ClN |
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
2-chloro-4,6-dimethyl-3,5-diphenylpyridine |
InChI |
InChI=1S/C19H16ClN/c1-13-17(15-9-5-3-6-10-15)14(2)21-19(20)18(13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI-Schlüssel |
ZQCRKSBTXJIIHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1C2=CC=CC=C2)Cl)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



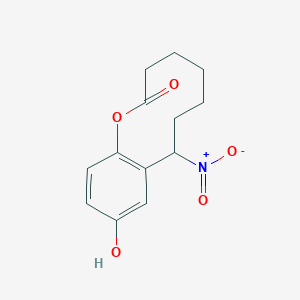
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)

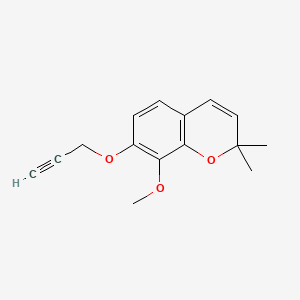

![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
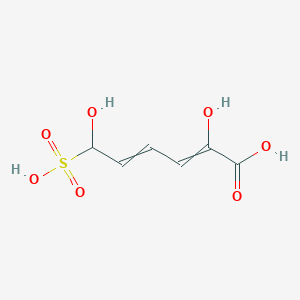
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)

![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
